What is the chemical structure of Spiramycin III?
What is the chemical structure of Spiramycin III?
An In-depth Technical Guide to the Chemical Structure of Spiramycin III
Introduction
Spiramycin is a macrolide antibiotic complex produced by the fermentation of Streptomyces ambofaciens.[1][2] It is a mixture of three distinct, yet structurally related, components: Spiramycin I, II, and III, with Spiramycin I being the most abundant.[3][4] These compounds exhibit a broad spectrum of activity against Gram-positive bacteria and are used in both human and veterinary medicine.[3] This guide provides a detailed technical overview of the chemical structure of Spiramycin III, its physicochemical properties, methods for its characterization, and its biosynthetic relationship to the other spiramycin congeners.
Chemical Structure of Spiramycin III
Spiramycin III is a 16-membered macrocyclic lactone, a class of compounds characterized by a large lactone ring. Its complex structure is comprised of a central aglycone, known as platenolide, to which three deoxy sugars are attached.
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Aglycone Core : The core is a 16-membered polyketide lactone ring.
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Sugar Moieties : Three deoxy sugars are glycosidically linked to the aglycone:
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Forosamine : An amino sugar attached at the C-9 position.
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Mycaminose : A second amino sugar.
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Mycarose : A neutral sugar. The mycaminose and mycarose are linked together to form a disaccharide, which is attached to the C-5 position of the lactone ring.
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The key structural feature that distinguishes Spiramycin III from Spiramycin I and Spiramycin II is the substituent at the C-4' position of the mycarose sugar moiety.
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Spiramycin I : Possesses a hydroxyl (-OH) group.
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Spiramycin II : Features an acetyl (-COCH₃) group.
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Spiramycin III : Is esterified with a propionyl (-COCH₂CH₃) group.
The IUPAC name for Spiramycin III is [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate.
Physicochemical Properties
The quantitative physicochemical properties of Spiramycin III are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₆H₇₈N₂O₁₅ | |
| Molecular Weight | 899.1 g/mol | |
| CAS Number | 24916-52-7 | |
| Appearance | White or slightly yellowish powder | |
| Melting Point | 128-131 °C | |
| Solubility | Slightly soluble in water; soluble in methanol and most organic solvents. |
Experimental Protocols for Structural Characterization
The elucidation and confirmation of the structure of Spiramycin III rely on modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the identification and quantification of Spiramycin III in a sample matrix.
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Sample Preparation :
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Dissolve a reference standard of Spiramycin in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare stock solutions.
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For analysis in complex matrices (e.g., biological fluids, milk), perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. A common SPE procedure involves using C18 cartridges.
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Chromatographic Separation :
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HPLC System : An Agilent 1260 HPLC system or equivalent.
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Column : A reversed-phase C18 column (e.g., XTerra C18, 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase : A gradient elution using a mixture of (A) acetonitrile/methanol and (B) aqueous ammonium acetate buffer (pH 6.5).
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Flow Rate : Typically 0.5-1.0 mL/min.
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Injection Volume : 10-20 µL.
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Mass Spectrometric Detection :
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Mass Spectrometer : An AB Sciex 4500 QTRAP or similar triple quadrupole or ion trap mass spectrometer.
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Ionization Source : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), operated in positive ion mode.
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Data Acquisition : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Precursor ions (protonated molecule [M+H]⁺ and/or doubly charged [M+2H]²⁺) are selected and fragmented.
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MRM Transitions : Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For Spiramycin III ([M+H]⁺ ≈ 899.5), characteristic fragment ions resulting from the loss of sugar moieties are selected.
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Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the application of NMR for the complete structural elucidation of Spiramycin III.
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Sample Preparation :
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Dissolve 5-10 mg of purified Spiramycin III in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)).
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Transfer the solution to a standard 5 mm NMR tube.
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NMR Experimentation :
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Spectrometer : A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
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1D NMR Experiments :
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¹H NMR : To identify the chemical shifts, coupling constants, and integrations of all proton signals. This helps identify the different structural motifs, such as the sugar protons, methyl groups, and olefinic protons on the macrolide ring.
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¹³C NMR : To identify the chemical shifts of all carbon atoms, including carbonyls, olefinic carbons, and carbons of the sugar units.
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2D NMR Experiments :
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COSY (Correlation Spectroscopy) : To establish proton-proton (¹H-¹H) coupling networks within individual spin systems, which is critical for tracing the connectivity within the sugar rings and the aglycone backbone.
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HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : To correlate directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments, such as linking the sugar units to the aglycone and identifying the location of the propionyl group.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons. These experiments are essential for defining the stereochemistry and the three-dimensional conformation of the molecule in solution.
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Data Analysis :
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Integrate data from all NMR experiments to assemble the complete chemical structure, confirm the identity and linkage of the sugar moieties, and verify the position of the propionyl group that defines Spiramycin III.
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Biosynthetic Pathway
Spiramycin I, II, and III share a common biosynthetic origin. The process begins with the synthesis of the platenolide aglycone by a type I polyketide synthase. This is followed by a series of post-PKS modifications, including glycosylation steps where three different glycosyltransferases sequentially attach mycaminose, forosamine, and mycarose.
The immediate glycosylated product is Spiramycin I (with a free hydroxyl group). Spiramycin I then serves as the direct precursor for the synthesis of Spiramycin II and III through acylation of the 4'-hydroxyl group on the mycarose sugar.
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Spiramycin I → Spiramycin II : Acetylation (addition of an acetyl group).
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Spiramycin I → Spiramycin III : Propionylation (addition of a propionyl group).
This hierarchical relationship is visualized in the diagram below.
